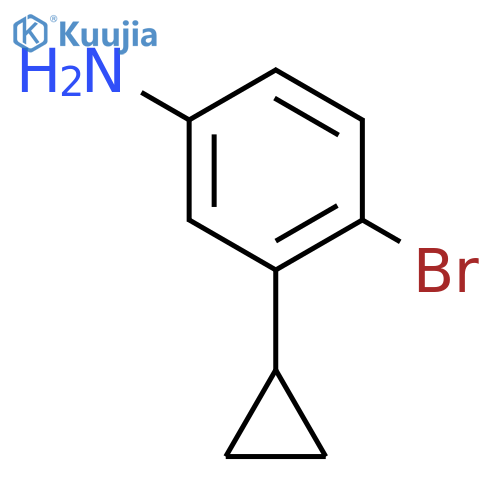Cas no 1353855-93-2 (4-bromo-3-cyclopropylaniline)

4-bromo-3-cyclopropylaniline 化学的及び物理的性質
名前と識別子
-
- 4-bromo-3-cyclopropylaniline
- SCHEMBL17912902
- SB78896
- 1353855-93-2
- AT14293
- CS-0334359
- MFCD21100004
- AKOS015946492
-
- MDL: MFCD21100004
- インチ: InChI=1S/C9H10BrN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2
- InChIKey: UVDWSNIVPGNZFL-UHFFFAOYSA-N
- ほほえんだ: C1CC1C2=C(C=CC(=C2)N)Br
計算された属性
- せいみつぶんしりょう: 210.99966g/mol
- どういたいしつりょう: 210.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26Ų
4-bromo-3-cyclopropylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR40779-250mg |
4-Bromo-3-cyclopropylaniline |
1353855-93-2 | 95% | 250mg |
£120.00 | 2025-02-20 | |
| 1PlusChem | 1P01JKSI-250mg |
4-Bromo-3-cyclopropylaniline |
1353855-93-2 | 250mg |
$204.00 | 2023-12-22 | ||
| abcr | AB597840-5g |
4-Bromo-3-cyclopropylaniline; . |
1353855-93-2 | 5g |
€1962.40 | 2024-07-24 | ||
| abcr | AB597840-250mg |
4-Bromo-3-cyclopropylaniline; . |
1353855-93-2 | 250mg |
€253.60 | 2024-07-24 | ||
| 1PlusChem | 1P01JKSI-1g |
4-Bromo-3-cyclopropylaniline |
1353855-93-2 | 1g |
$556.00 | 2023-12-22 | ||
| Apollo Scientific | OR40779-1g |
4-Bromo-3-cyclopropylaniline |
1353855-93-2 | 95% | 1g |
£360.00 | 2025-02-20 | |
| Apollo Scientific | OR40779-5g |
4-Bromo-3-cyclopropylaniline |
1353855-93-2 | 95% | 5g |
£1080.00 | 2025-02-20 | |
| 1PlusChem | 1P01JKSI-5g |
4-Bromo-3-cyclopropylaniline |
1353855-93-2 | 5g |
$1594.00 | 2023-12-22 | ||
| abcr | AB597840-1g |
4-Bromo-3-cyclopropylaniline; . |
1353855-93-2 | 1g |
€680.80 | 2024-07-24 |
4-bromo-3-cyclopropylaniline 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
4-bromo-3-cyclopropylanilineに関する追加情報
Introduction to 4-bromo-3-cyclopropylaniline (CAS No. 1353855-93-2)
4-bromo-3-cyclopropylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1353855-93-2, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, featuring a bromine substituent at the para position and a cyclopropyl group at the meta position on an aniline backbone, has garnered attention due to its versatile structural framework. The presence of these functional groups makes it a valuable building block for synthesizing more complex molecules, particularly in medicinal chemistry.
The bromo group on the aromatic ring introduces reactivity that is highly useful in further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in drug development. Meanwhile, the cyclopropyl moiety adds steric and electronic properties that can influence the biological activity of derivatives. This combination of features has positioned 4-bromo-3-cyclopropylaniline as a key intermediate in the synthesis of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both bromine and cyclopropyl groups. These structural elements have been shown to enhance binding affinity and selectivity in various biological targets. For instance, studies have demonstrated that derivatives of 4-bromo-3-cyclopropylaniline exhibit promising activity against certain enzymes and receptors implicated in inflammatory and infectious diseases. The cyclopropyl ring, in particular, has been found to modulate electronic properties, thereby influencing the compound's interaction with biological targets.
One notable area of research involves the use of 4-bromo-3-cyclopropylaniline in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. The bromine atom facilitates modifications that can improve kinase inhibition, while the cyclopropyl group can fine-tune the binding profile. Preliminary studies have shown that certain analogs derived from 4-bromo-3-cyclopropylaniline exhibit potent inhibitory effects against specific kinases with high selectivity.
Another emerging application of 4-bromo-3-cyclopropylaniline is in the field of agrochemicals. The structural motifs present in this compound have been leveraged to design novel herbicides and fungicides. The bromine substituent allows for further functionalization to enhance bioactivity, while the cyclopropyl group contributes to stability and environmental compatibility. Researchers are exploring derivatives of 4-bromo-3-cyclopropylaniline that exhibit improved efficacy against resistant plant pathogens while maintaining low toxicity to non-target organisms.
The synthesis of 4-bromo-3-cyclopropylaniline itself is an intriguing challenge due to its complex structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. Recent advances in catalytic methods have provided more efficient pathways for its preparation. For example, palladium-catalyzed cross-coupling reactions have enabled direct functionalization of the aromatic ring, streamlining the synthetic sequence and reducing byproduct formation.
The versatility of 4-bromo-3-cyclopropylaniline extends beyond pharmaceuticals and agrochemicals. It has also been explored as a precursor for materials science applications, particularly in organic electronics. The bromine atom allows for further derivatization into conductive polymers or liquid crystals, which are essential components in display technologies and sensors. The cyclopropyl group contributes to molecular rigidity, enhancing material properties such as thermal stability and charge transport efficiency.
In conclusion, 4-bromo-3-cyclopropylaniline (CAS No. 1353855-93-2) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly kinase inhibitors and agrochemicals. Ongoing research continues to uncover new applications for this compound, driven by advancements in synthetic methodologies and an increasing understanding of its pharmacological properties.
1353855-93-2 (4-bromo-3-cyclopropylaniline) 関連製品
- 315709-67-2(1-5-(4-methoxyphenyl)thieno2,3-dpyrimidin-4-yl-4-methylpiperidine)
- 5097-82-5(1-phenyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one)
- 2137142-22-2(4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide)
- 2248317-37-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate)
- 4512-51-0(2-Methyl-2-(trifluoroacetamido)butanoic acid)
- 868966-41-0(N-(2-methylphenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 1361919-78-9(5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine)
- 42537-72-4(N-Me-Met-OH)
- 149732-36-5(4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride)
- 2096158-18-6(4-Amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo3,4-bquinolin-5-one)
